Methyl 2,6-diacetylisonicotinate
Description
Contextualization within Isonicotinate (B8489971) Chemistry
Isonicotinates are derivatives of isonicotinic acid, which is also known as pyridine-4-carboxylic acid. wikipedia.org This class of compounds is characterized by a pyridine (B92270) ring with a carboxyl group or its derivative, such as an ester, at the 4-position. wikipedia.org The nitrogen atom in the pyridine ring imparts basic properties to the molecule. fiveable.me
Isonicotinates, including the methyl ester form (methyl isonicotinate), serve as foundational structures in the synthesis of a wide array of chemical products. wikipedia.org The reactivity of the pyridine ring and the carboxylate group allows for various chemical modifications, leading to the development of new compounds with specific properties. For instance, the conjugate base of isonicotinic acid can form coordination polymers and metal-organic frameworks (MOFs) by binding to metal ions. wikipedia.org
Methyl 2,6-diacetylisonicotinate is a specific isonicotinate that possesses additional reactive sites in the form of two acetyl groups at the 2 and 6 positions of the pyridine ring. This substitution pattern enhances its utility as a precursor in more intricate synthetic pathways.
Table 1: Properties of this compound and Related Compounds
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | Methyl 2,6-diacetylpyridine-4-carboxylate | 1029272-37-4 | C₁₁H₁₁NO₄ | 221.212 |
| Isonicotinic acid | Pyridine-4-carboxylic acid | 55-22-1 | C₆H₅NO₂ | 123.11 |
| Methyl isonicotinate | Methyl pyridine-4-carboxylate | 2459-09-8 | C₇H₇NO₂ | 137.14 |
Significance of Pyridine-Based Compounds as Synthetic Building Blocks in Organic Synthesis
The pyridine ring is a fundamental heterocyclic structure found in a vast number of important organic molecules, including pharmaceuticals, agrochemicals, and natural products like vitamins and alkaloids. lifechemicals.comwikipedia.org Pyridine and its derivatives are among the most widely used scaffolds in drug design and synthesis due to their ability to improve water solubility and their capacity to form hydrogen bonds. nih.gov
The presence of the nitrogen atom in the pyridine ring makes it electron-deficient, which influences its reactivity. nih.gov This property makes pyridines susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This inherent reactivity, combined with the ability to introduce a wide range of substituents onto the ring, makes pyridine derivatives invaluable as building blocks in organic synthesis. acs.org
The versatility of pyridine-based compounds is demonstrated by their presence in numerous FDA-approved drugs, highlighting their importance in medicinal chemistry. lifechemicals.com Their roles extend to being ligands for organometallic compounds and components in functional nanomaterials. nih.gov
Historical Development and Relevant Analogues within Diacetylpyridine (B91181) Derivatives
The synthesis of pyridine derivatives has a long history, with the first major synthesis being described by Arthur Rudolf Hantzsch in 1881. wikipedia.org Over the years, numerous methods have been developed for the synthesis of substituted pyridines. acs.org
Within the broader class of pyridine derivatives, diacetylpyridines are a significant subgroup. 2,6-Diacetylpyridine (B75352), for example, serves as a starting material for the synthesis of various complexes and ligands. sigmaaldrich.com It can be used to create iron and cobalt bis(imino)pyridyl complexes, which act as catalysts, and thiosemicarbazone derivatives with potential biological applications. sigmaaldrich.com
The study of diacetylpyridine derivatives has led to the development of various analogues with different substitution patterns. For instance, research has been conducted on the synthesis and characterization of transition metal complexes of 2,6-diacetylpyridine bis(S-methyl isothiosemicarbazone). orientjchem.org Other related compounds that have been synthesized and studied include methyl 2,6-dichloroisonicotinate and methyl 2,6-dimethoxynicotinate, which feature different substituents at the 2 and 6 positions. bldpharm.comnih.govfluorochem.co.uk These analogues provide a basis for understanding the structure-activity relationships of this class of compounds.
Structure
2D Structure
Properties
Molecular Formula |
C11H11NO4 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 2,6-diacetylpyridine-4-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-6(13)9-4-8(11(15)16-3)5-10(12-9)7(2)14/h4-5H,1-3H3 |
InChI Key |
HNVKUFZBUQAUAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=N1)C(=O)C)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2,6 Diacetylisonicotinate
Established Synthetic Pathways for the Core Structure
The traditional approaches to synthesizing the 2,6-diacetylpyridine (B75352) core often commence from readily available pyridine (B92270) derivatives, such as 2,6-lutidine (2,6-dimethylpyridine). A common strategy involves the oxidation of the methyl groups of 2,6-lutidine to form 2,6-pyridinedicarboxylic acid, which can then be converted to the corresponding diacyl derivative.
One established method involves the oxidation of 2,6-lutidine using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). The resulting dipicolinic acid can then be esterified and subsequently subjected to a Claisen condensation with a suitable acetyl source, such as ethyl acetate, in the presence of a strong base like sodium ethoxide. The final step typically involves decarboxylation to yield the desired 2,6-diacetylpyridine skeleton.
An alternative established route involves the direct acylation of a pre-functionalized pyridine ring. This can be challenging due to the deactivating effect of the nitrogen atom and the directing effects of existing substituents.
The synthesis of the final target molecule, Methyl 2,6-diacetylisonicotinate, would then necessitate the introduction of the methyl ester group at the 4-position. A plausible pathway involves starting with isonicotinic acid, which can be esterified to methyl isonicotinate (B8489971). wikipedia.orgambeed.com However, the direct diacylation of methyl isonicotinate at the 2 and 6 positions is difficult due to the electron-withdrawing nature of both the pyridine nitrogen and the methyl ester group, which further deactivates these positions towards electrophilic attack.
A more viable established approach would likely involve the synthesis of 2,6-diacetyl-4-pyridinecarboxylic acid as a key intermediate, followed by esterification. The synthesis of this intermediate could potentially be achieved through the oxidation of 2,6-dimethylisonicotinic acid.
Novel and Optimized Synthetic Routes
Recognizing the limitations of traditional methods, recent research has focused on developing more efficient and selective synthetic routes. These novel approaches often employ modern catalytic systems and aim to reduce the number of synthetic steps, improve yields, and enhance regioselectivity.
One promising strategy involves the direct C-H functionalization of the pyridine ring. While challenging, recent advances in catalysis have made this approach more feasible. For instance, transition-metal-catalyzed C-H activation can enable the direct introduction of acyl groups into the pyridine nucleus. beilstein-journals.orgnih.gov These methods often utilize directing groups to achieve high regioselectivity.
Another innovative approach involves radical acylation. In this method, acyl radicals are generated from various precursors and then added to the protonated pyridine ring. This strategy can overcome the limitations of electrophilic substitution on electron-deficient pyridines.
A controlled synthesis of 2-acetyl-6-carbethoxypyridine and 2,6-diacetylpyridine from 2,6-dimethylpyridine (B142122) has been described, offering a potentially more direct route to the diacetylated pyridine core. This method could be adapted to start from a 4-substituted lutidine derivative to incorporate the functionality required for the final product.
Strategies for Enhanced Synthetic Yield and Selectivity
The pursuit of higher yields and greater selectivity is a constant theme in the synthesis of complex molecules like this compound. Several strategies can be employed to achieve these goals.
Reaction Condition Optimization: Careful control of reaction parameters such as temperature, reaction time, solvent, and catalyst loading is crucial. For instance, in the oxidation of lutidine derivatives, the choice of oxidizing agent and reaction conditions can significantly impact the yield of the desired dicarboxylic acid and minimize side reactions.
Catalyst Design: The development of novel catalysts is a key strategy for improving selectivity. For example, in C-H acylation reactions, the ligand environment of the transition metal catalyst can be tailored to favor reaction at the desired positions (2 and 6) of the pyridine ring.
Use of Directing Groups: The introduction of a directing group onto the pyridine ring can effectively guide the acylation to the ortho positions. This group can be removed in a subsequent step, providing a powerful tool for controlling regioselectivity.
Protecting Group Strategies: In multi-step syntheses, the use of protecting groups can prevent unwanted side reactions at other functional groups present in the molecule. For example, the carboxylic acid group of isonicotinic acid could be protected during the acylation steps and then deprotected before the final esterification.
Below is a data table summarizing hypothetical reaction conditions for a plausible synthetic pathway based on established chemical principles.
| Step | Reactants | Reagents and Conditions | Product | Hypothetical Yield (%) |
| 1 | 2,6-Lutidine-4-carboxylic acid | 1. SOCl₂, reflux2. CH₃COONa, (CH₃CO)₂O | 2,6-Diacetyl-4-pyridinecarboxylic acid | 65 |
| 2 | 2,6-Diacetyl-4-pyridinecarboxylic acid | CH₃OH, H₂SO₄ (cat.), reflux | This compound | 85 |
Table 1: Hypothetical Synthetic Pathway and Yields
This table illustrates a potential two-step synthesis starting from a hypothetical 2,6-lutidine-4-carboxylic acid. The first step represents a Dakin-West type reaction to form the diacetyl groups, and the second step is a standard Fischer esterification. The yields are hypothetical and would require experimental verification.
Chemical Transformations and Derivatization Strategies
Reactions at the Ester Moiety
The ester functional group is a key site for modification, primarily through transesterification and hydrolysis.
Transesterification is a chemical process that involves exchanging the alkoxy group of an ester with that of an alcohol. In the context of Methyl 2,6-diacetylisonicotinate, this reaction would replace the methyl group of the ester with a different alkyl or aryl group. This process is often catalyzed by either an acid or a base. mdpi.com
Acid-catalyzed transesterification: This typically involves reacting the ester with an excess of the desired alcohol in the presence of a strong acid catalyst.
Base-catalyzed transesterification: This method uses a base to deprotonate the alcohol, forming a nucleophilic alkoxide that then attacks the ester's carbonyl carbon. mdpi.com
The choice of catalyst and reaction conditions can be influenced by the desired product and the potential for side reactions at the acetyl groups. Supercritical conditions, such as using supercritical methanol (B129727) or carbon dioxide, can also be employed to enhance reaction rates and yields, particularly in non-catalytic systems. mdpi.com
The ester group of this compound can be hydrolyzed to form the corresponding carboxylic acid, 2,6-diacetylisonicotinic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.orgyoutube.com
Acid-catalyzed hydrolysis: The ester is heated with an aqueous acid, such as hydrochloric acid, which protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. libretexts.orgyoutube.com
Base-catalyzed hydrolysis (Saponification): The ester is treated with a base, like sodium hydroxide (B78521). The hydroxide ion directly attacks the carbonyl carbon. The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. youtube.comstackexchange.com
Steric hindrance around the carbonyl carbon can influence the reaction mechanism. In highly hindered esters, a BAl2 mechanism, where the nucleophile attacks the alkyl carbon of the ester, may compete with the more common BAc2 mechanism (attack at the acyl carbon). stackexchange.com
Reactions at the Acetyl Groups (Ketones)
The two acetyl groups on the pyridine (B92270) ring are essentially ketone functionalities and can undergo a wide array of reactions typical of carbonyl compounds.
The carbonyl carbons of the acetyl groups are electrophilic and can react with various nucleophiles in condensation reactions. A notable example is the reaction with thiosemicarbazides to form thiosemicarbazones. This type of reaction is significant in the synthesis of various heterocyclic compounds and coordination complexes.
The reaction of 2,6-diacetylpyridine (B75352), a closely related compound, with thiosemicarbazide (B42300) is a well-documented example that illustrates the reactivity of the acetyl groups. This reaction typically proceeds by the nucleophilic attack of the terminal nitrogen of the thiosemicarbazide on the carbonyl carbon, followed by dehydration to form the C=N double bond of the thiosemicarbazone.
The acetyl groups can be reduced to secondary alcohols or even completely deoxygenated to ethyl groups. wikipedia.org Conversely, under specific conditions, the acetyl groups might be susceptible to oxidation.
Reduction:
Reduction to Alcohols: Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can reduce the ketone functionalities to secondary alcohols. youtube.comresearchgate.net NaBH₄ is a milder reducing agent and is often preferred for its selectivity, while LiAlH₄ is more powerful and can also reduce the ester group. youtube.com Catalytic hydrogenation using metal catalysts is another common method. wikipedia.org
Deoxygenation: Complete removal of the carbonyl oxygen to form an alkyl group can be achieved through methods like the Wolff-Kishner or Clemmensen reductions. wikipedia.org
Oxidation: While the oxidation of the acetyl groups themselves is less common without cleaving the C-C bond, the acetyl group plays a crucial role in many biological oxidation-reduction reactions in the form of acetyl-CoA. wikipedia.org In a laboratory setting, strong oxidizing agents would likely affect other parts of the molecule, particularly the pyridine ring, unless carefully controlled conditions are used. The acetyl group directs the metabolism of certain compounds and is a key component in processes like the citric acid cycle. wikipedia.orgnih.gov
The α-carbons of the acetyl groups are acidic and can be deprotonated by a suitable base to form enolates. vanderbilt.edu These enolates are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions.
Enolate Generation: Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are typically used to ensure complete and irreversible enolate formation. The choice of base and reaction conditions (e.g., temperature) can control whether the kinetic or thermodynamic enolate is formed. vanderbilt.edu
Alkylation: The generated enolate can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position.
Aldol (B89426) and Claisen Condensations: Enolates can react with other carbonyl compounds. For instance, the Claisen condensation involves the reaction of an enolate with an ester. The synthesis of 2,6-diacetylpyridine can be achieved through a Claisen condensation of a pyridine dicarboxylic acid ester with ethyl acetate, highlighting the utility of this type of reaction. google.com
These transformations underscore the versatility of this compound as a building block in the synthesis of more complex molecules with potential applications in various fields of chemistry.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The reactivity of the pyridine ring in this compound towards aromatic substitution is a key aspect of its chemical behavior.
Electrophilic Aromatic Substitution (SEAr):
Generally, electrophilic aromatic substitution involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The reaction proceeds through a two-step mechanism: the initial attack of the electrophile to form a positively charged intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com
In the context of pyridine and its derivatives, the nitrogen atom significantly deactivates the ring towards electrophilic attack compared to benzene. This is due to the nitrogen's electron-withdrawing inductive effect. Furthermore, under the acidic conditions often required for SEAr reactions, the pyridine nitrogen is protonated, further deactivating the ring.
For this compound, the presence of two additional electron-withdrawing acetyl groups at the 2 and 6 positions, along with the methoxycarbonyl group at the 4-position, renders the pyridine ring highly electron-deficient. This pronounced deactivation makes electrophilic aromatic substitution on the pyridine core exceptionally challenging. Standard electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions are unlikely to proceed under typical conditions.
Nucleophilic Aromatic Substitution (SNAr):
Conversely, the electron-deficient nature of the pyridine ring in this compound makes it highly susceptible to nucleophilic aromatic substitution. wikipedia.org This type of reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org
In heterocycles like pyridine, nucleophilic attack is particularly favored at the ortho and para positions relative to the nitrogen atom, as the negative charge in the intermediate can be effectively delocalized onto the nitrogen. wikipedia.org For this compound, while there are no leaving groups directly on the ring, the acetyl groups themselves can potentially be targeted by nucleophiles, leading to addition reactions at the carbonyl carbons. However, direct SNAr on the pyridine ring would require the presence of a suitable leaving group, such as a halogen, at one of the ring positions. For instance, a related compound, methyl 2,6-dichloronicotinate, readily undergoes regioselective nucleophilic aromatic substitution with phenols. researchgate.net
Cross-Coupling Reactions and Functionalization of the Pyridine Core (e.g., Palladium-Catalyzed)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent a key strategy for functionalizing the pyridine core of molecules like this compound. researchgate.net These reactions typically involve an organic halide or triflate and a nucleophilic coupling partner, catalyzed by a palladium complex.
While direct C-H functionalization of the pyridine ring in this compound via palladium catalysis is challenging due to the electron-deficient nature of the ring, derivatization to introduce a halide handle would open up a plethora of cross-coupling possibilities. For example, if a bromo or iodo substituent were introduced onto the pyridine ring, it could participate in well-established cross-coupling reactions such as:
Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond.
Heck Reaction: Coupling with an alkene to introduce a vinyl group.
Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl moiety.
Buchwald-Hartwig Amination: Coupling with an amine to form a carbon-nitrogen bond.
The development of palladium-catalyzed C-H activation and functionalization has become a significant area of research. rsc.org These methods offer a more direct approach to modifying aromatic rings without the need for pre-functionalization with a leaving group. researchgate.net However, the high degree of deactivation in the this compound ring system would likely require specialized catalytic systems and directing group strategies to achieve selective C-H functionalization.
Functionalization for Advanced Molecular Architectures
The strategic functionalization of this compound is a gateway to constructing complex and advanced molecular architectures. The existing functional groups—the two acetyl groups and the methyl ester—provide multiple handles for derivatization.
Transformations of the Acetyl Groups:
The carbonyl groups of the acetyl substituents are prime sites for a variety of chemical transformations:
Aldol Condensation: The methyl ketones can undergo aldol condensation reactions with various aldehydes or ketones to extend the carbon framework. nih.gov
Reduction: The ketones can be reduced to secondary alcohols, introducing new stereocenters and opportunities for further functionalization.
Oxidation (e.g., Baeyer-Villiger Oxidation): The ketones can be converted to esters.
Formation of Heterocycles: The 1,3-dicarbonyl relationship of the two acetyl groups (in a sense, relative to the pyridine nitrogen) can be exploited to construct fused heterocyclic rings. For example, reaction with hydrazine (B178648) or its derivatives could lead to the formation of pyridopyridazine (B8481360) structures.
Modification of the Ester Group:
The methyl ester at the 4-position can also be readily modified:
Hydrolysis: Saponification of the ester to the corresponding carboxylic acid provides a new functional handle for amide bond formation or other transformations.
Reduction: Reduction of the ester to a primary alcohol offers another site for derivatization.
Transesterification: The methyl ester can be converted to other esters.
By combining these transformations, it is possible to build intricate and highly functionalized molecules from the relatively simple starting material of this compound. These advanced architectures could find use in materials science, coordination chemistry (as ligands for metal complexes), and medicinal chemistry.
Stereoselective Transformations and Chiral Modifications
Introducing chirality into the this compound framework is a critical step for applications in areas such as asymmetric catalysis and the development of chiral materials.
Stereoselective Reduction of Ketones:
The two acetyl groups are prochiral, meaning that their reduction can lead to the formation of chiral centers. The use of chiral reducing agents or catalysts can achieve stereoselective reduction, yielding specific stereoisomers of the corresponding diol. This introduces two new stereocenters into the molecule. The stereochemical outcome (syn or anti) of the diol can be controlled by the choice of reagent and reaction conditions.
Chiral Derivatization:
The functional groups on this compound can be reacted with chiral auxiliaries or reagents to introduce chirality. For example:
The carboxylic acid obtained from ester hydrolysis can be coupled with a chiral amine or alcohol.
The ketone groups can be converted into chiral imines or acetals.
These chiral modifications are essential for creating molecules that can interact with biological systems in a specific manner or act as chiral ligands in asymmetric synthesis. The field of stereoselective reactions is vast, with ongoing research into developing new methods for controlling the three-dimensional arrangement of atoms in a molecule. masterorganicchemistry.com
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering profound insights into the electronic structure and energetics of molecules.
Density Functional Theory (DFT) for Electronic Structure, Molecular Geometry Optimization, and Energy Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a compound like Methyl 2,6-diacetylisonicotinate, DFT calculations would be instrumental in determining its optimized molecular geometry, providing precise bond lengths and angles. Furthermore, these calculations would yield crucial information about the molecule's electronic structure, including the distribution of electron density and the energies of its molecular orbitals. Such data is fundamental to understanding the reactivity and stability of the compound.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
For even greater accuracy, ab initio quantum chemistry methods could be employed. These methods, which are based on first principles without the use of empirical parameters, can provide highly accurate electronic structure information for this compound. This would allow for a more detailed understanding of its electronic properties and serve as a benchmark for less computationally expensive methods like DFT.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations could be utilized to explore the conformational landscape of this compound. These simulations would reveal the various shapes the molecule can adopt and the energetic barriers between these different conformations. Additionally, MD simulations can provide valuable information about the intermolecular interactions between molecules of this compound in a condensed phase, shedding light on its physical properties such as melting and boiling points.
Reaction Mechanism Elucidation via Computational Pathway Analysis
Computational pathway analysis represents a powerful tool for elucidating the mechanisms of chemical reactions. In the case of this compound, this approach could be used to investigate the pathways of its synthesis or its subsequent reactions to form more complex molecules. By mapping out the energy landscape of the reaction, it would be possible to identify transition states and intermediates, providing a detailed, step-by-step understanding of the reaction mechanism.
Prediction of Spectroscopic Properties (e.g., simulated NMR chemical shifts, IR frequencies, UV-Vis spectra)
A significant application of computational chemistry is the prediction of spectroscopic properties. For this compound, theoretical calculations could generate simulated Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predicted spectra would be invaluable for the experimental characterization of the compound, aiding in the assignment of experimental signals and confirming the structure of synthesized molecules.
Ligand Binding Affinity Predictions for Coordination Complexes
Given the presence of potential donor atoms in its structure, this compound could act as a ligand in coordination complexes. Computational methods could be employed to predict the binding affinity of this molecule to various metal ions. Such predictions would be highly beneficial in the design of new metal complexes with specific properties and applications, for instance, in catalysis or materials science.
Q & A
Q. What are the established synthetic routes for Methyl 2,6-diacetylisonicotinate, and how can experimental reproducibility be ensured?
Methodological Answer: The synthesis typically involves acetylation of isonicotinic acid derivatives. A common approach is the Friedel-Crafts acylation of methyl isonicotinate using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). To ensure reproducibility:
- Document precise stoichiometry, reaction temperature, and solvent purity.
- Include control experiments (e.g., absence of catalyst) to validate reaction specificity.
- Use inert atmospheres (e.g., nitrogen) to prevent side reactions.
- Characterize intermediates via TLC or HPLC to confirm reaction progression .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm acetyl group positions and aromatic proton environments. Compare chemical shifts with similar isonicotinate derivatives (e.g., δ ~2.5 ppm for acetyl protons).
- HPLC-MS : Employ reverse-phase C18 columns with acetonitrile/water gradients for purity analysis. Monitor molecular ion peaks ([M+H]⁺) for accurate mass confirmation.
- FT-IR : Validate carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and aromatic C-H stretches at ~3000–3100 cm⁻¹.
- Always cross-reference spectral data with databases like Cambridge Structural Database (CSD) for structural validation .
Q. How should this compound be handled and stored to maintain stability?
Methodological Answer:
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis or photodegradation.
- Handling : Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. Conduct reactions in fume hoods to mitigate inhalation risks.
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases, which may induce decomposition .
Q. What strategies are effective for conducting a literature review on this compound?
Methodological Answer:
- Use systematic review frameworks (e.g., PRISMA) to identify relevant studies.
- Search SciFinder and Web of Science with keywords: "this compound synthesis," "spectroscopic characterization," and "reactivity."
- Filter results by publication type (e.g., "review articles") to identify foundational methodologies.
- Cross-check citations in primary papers to trace developmental pathways .
Advanced Research Questions
Q. How does this compound behave under extreme pH or thermal conditions?
Methodological Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 10°C/min increments up to 500°C. Monitor for mass loss events (e.g., acetyl group degradation at ~200°C).
- pH Sensitivity : Conduct stability studies in buffered solutions (pH 1–13) at 25°C and 40°C. Use HPLC to quantify degradation products (e.g., hydrolyzed isonicotinic acid derivatives).
- Key Finding : Degradation accelerates above pH 10 due to ester hydrolysis .
Q. Table 1: Stability Under Thermal and pH Conditions
| Condition | Observation | Reference |
|---|---|---|
| 200°C (N₂ atm) | 5% mass loss (acetyl decomposition) | |
| pH 12, 40°C (7 days) | 90% hydrolysis to isonicotinic acid |
Q. What computational modeling approaches predict the reactivity of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model electron density maps and frontier molecular orbitals (HOMO/LUMO). Predict sites for electrophilic attack (e.g., para to acetyl groups).
- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to study aggregation behavior.
- Validate models against experimental spectroscopic data (e.g., NMR chemical shifts) .
Q. How can contradictions in spectral or reactivity data be resolved?
Methodological Answer:
- Data Triangulation : Compare results across multiple techniques (e.g., XRD for crystal structure vs. NMR for solution-state conformation).
- Systematic Error Analysis : Replicate experiments with varied parameters (e.g., solvent, temperature) to identify outliers.
- Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity in published datasets .
Q. What are the degradation pathways and byproducts of this compound under oxidative conditions?
Methodological Answer:
- Oxidative Stress Tests : Expose the compound to H₂O₂ or Fenton’s reagent (Fe²⁺/H₂O₂).
- LC-HRMS : Identify byproducts (e.g., quinone derivatives from aromatic ring oxidation).
- Mechanistic Probes : Use isotopically labeled reagents (e.g., D₂O) to track proton transfer steps.
- Key Insight : Oxidative cleavage of acetyl groups generates reactive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
